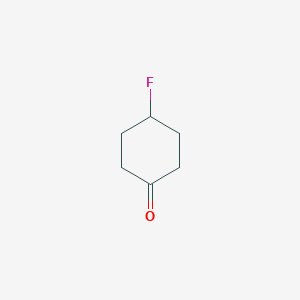

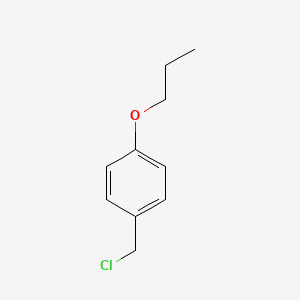

1-(Chloromethyl)-4-propoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

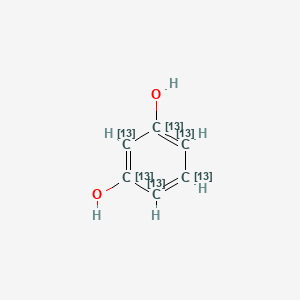

“1-(Chloromethyl)-4-propoxybenzene” suggests a benzene ring with a chloromethyl group (a methyl group with a chlorine atom) attached at the first position and a propoxy group (a propyl group attached through an oxygen atom) at the fourth position .

Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring, which is a six-carbon ring with alternating double bonds, with the chloromethyl and propoxy groups attached at the first and fourth positions respectively .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the electron-withdrawing chloromethyl group and the electron-donating propoxy group . The specifics would depend on the exact compound and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, compounds with a benzene ring often have relatively high stability and low reactivity compared to other organic compounds .Wissenschaftliche Forschungsanwendungen

Materials Science

- Porous Organic Polymers : Carbazole-bearing porous organic polymers with a mulberry-like morphology show significant iodine vapor adsorption performance due to their high surface areas and unique morphology. These materials are promising for environmental remediation applications (Xiong et al., 2019).

Electrochemical Sensing

- Electrochemical Sensing : Magnetic molecularly imprinted polymer particles (mag-MIPs) were developed for the electrochemical sensing of chloro dinitrobenzene, demonstrating the potential of such materials for sensitive and selective analytical applications (Ruiz-Córdova et al., 2018).

Organic Synthesis

- Synthesis of Benzyl Benzoates : An original photoinduced electron transfer reaction between an aromatic aldehyde and TDAE in the presence of chloromethyl-dimethoxybenzenes was reported, showcasing innovative methods in synthetic organic chemistry (Amiri-Attou et al., 2008).

Environmental Science

- Adsorption of Volatile Organic Compounds : Hydrophobic hypercrosslinked polymers were developed for the effective removal of chlorinated volatile organic compounds from gas streams, demonstrating their potential as adsorbents in environmental cleanup efforts (Long et al., 2011).

Biodegradation

- Biodegradation by Pseudomonas putida : Studies on the biodegradation of dialkoxybenzenes, including compounds related to 1-(chloromethyl)-4-propoxybenzene, by selected strains of Pseudomonas putida, highlighted the environmental fate and potential biodegradability of these organic compounds (Ebrahimi & Plettner, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-propoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOPPUPAYILRDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482323 |

Source

|

| Record name | 1-(chloromethyl)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40141-11-5 |

Source

|

| Record name | 1-(chloromethyl)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)